molecular formula C20H23FN2O3S B6571425 2-(4-fluorophenyl)-N-[1-(propane-1-sulfonyl)-1,2,3,4-tetrahydroquinolin-6-yl]acetamide CAS No. 946336-57-8

2-(4-fluorophenyl)-N-[1-(propane-1-sulfonyl)-1,2,3,4-tetrahydroquinolin-6-yl]acetamide

Cat. No.: B6571425
CAS No.: 946336-57-8
M. Wt: 390.5 g/mol
InChI Key: ZRMYIJSJIRPNGQ-UHFFFAOYSA-N
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Description

The compound “2-(4-fluorophenyl)-N-[1-(propane-1-sulfonyl)-1,2,3,4-tetrahydroquinolin-6-yl]acetamide” is a complex organic molecule. It contains a fluorophenyl group, a propane-1-sulfonyl group, and a tetrahydroquinolin-6-yl group attached to an acetamide core. The presence of these functional groups suggests that the compound could have interesting chemical properties and potential applications in various fields .


Synthesis Analysis

The synthesis of such a compound would likely involve several steps, each introducing a different functional group. For example, the fluorophenyl group could be introduced via electrophilic aromatic substitution . The propane-1-sulfonyl group might be added through a sulfonylation reaction . The tetrahydroquinolin-6-yl group could potentially be formed via a cyclization reaction .


Molecular Structure Analysis

The molecular structure of this compound would be determined by the arrangement of its atoms and the bonds between them. X-ray diffraction could potentially be used to determine the exact structure .


Chemical Reactions Analysis

The compound’s reactivity would be influenced by its functional groups. For instance, the fluorophenyl group might undergo electrophilic aromatic substitution . The sulfonyl group could potentially participate in nucleophilic substitution reactions .


Physical and Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its molecular structure. For example, the presence of the fluorine atom might increase the compound’s stability and lipophilicity .

Mechanism of Action

Mode of Action

Without specific knowledge of the compound’s targets, it’s challenging to describe its exact mode of action. Based on its structural features, it’s plausible that the compound could interact with its targets through non-covalent interactions such as hydrogen bonding, ionic interactions, and hydrophobic effects .

Biochemical Pathways

The exact biochemical pathways affected by this compound are currently unknown. Given the compound’s structure, it could potentially interfere with a variety of biochemical processes, depending on its specific targets .

Pharmacokinetics

These properties would significantly impact the compound’s bioavailability, efficacy, and safety profile .

Result of Action

The molecular and cellular effects of the compound’s action are currently unknown. These effects would depend on the compound’s specific targets and the biochemical pathways it affects .

Action Environment

Environmental factors such as pH, temperature, and the presence of other molecules could influence the compound’s action, efficacy, and stability. Without specific information about the compound’s targets and mode of action, it’s difficult to predict how these factors would affect the compound .

Safety and Hazards

The safety and hazards associated with this compound would depend on its physical and chemical properties. For instance, the presence of the fluorine atom might make the compound more reactive and potentially hazardous .

Future Directions

The future research directions for this compound could include further studies to fully elucidate its physical and chemical properties, potential applications, and safety profile .

Properties

IUPAC Name

2-(4-fluorophenyl)-N-(1-propylsulfonyl-3,4-dihydro-2H-quinolin-6-yl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H23FN2O3S/c1-2-12-27(25,26)23-11-3-4-16-14-18(9-10-19(16)23)22-20(24)13-15-5-7-17(21)8-6-15/h5-10,14H,2-4,11-13H2,1H3,(H,22,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZRMYIJSJIRPNGQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCS(=O)(=O)N1CCCC2=C1C=CC(=C2)NC(=O)CC3=CC=C(C=C3)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H23FN2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

390.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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